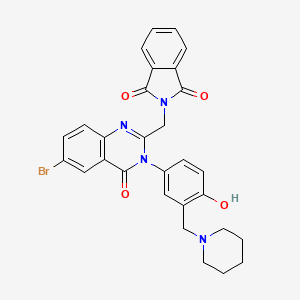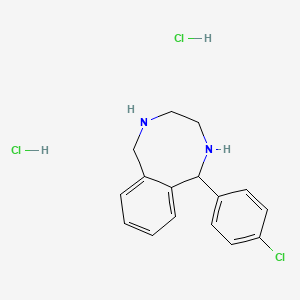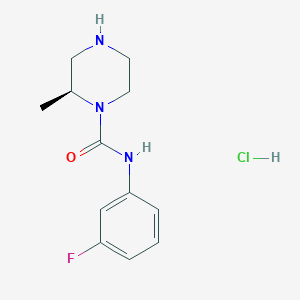
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-N-(3-chlorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- (2S)-N-(3-bromophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- (2S)-N-(3-methylphenyl)-2-methylpiperazine-1-carboxamide hydrochloride
Uniqueness
The presence of the fluorophenyl group in (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride distinguishes it from its analogs, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H17ClFN3O |
|---|---|
Molekulargewicht |
273.73 g/mol |
IUPAC-Name |
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c1-9-8-14-5-6-16(9)12(17)15-11-4-2-3-10(13)7-11;/h2-4,7,9,14H,5-6,8H2,1H3,(H,15,17);1H/t9-;/m0./s1 |
InChI-Schlüssel |
HPDZVWZFOMYSSL-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@H]1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl |
Kanonische SMILES |
CC1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


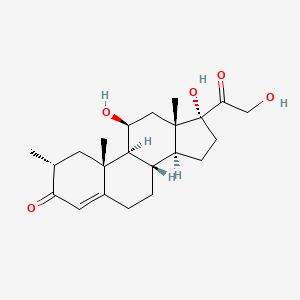
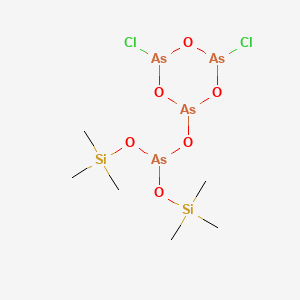

![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
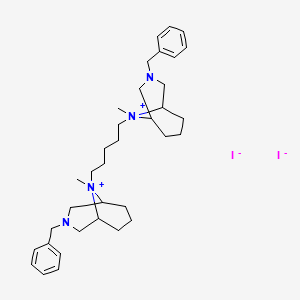

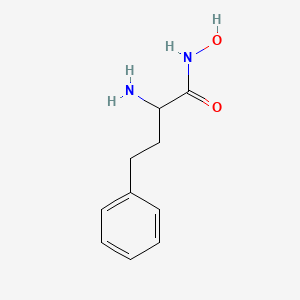

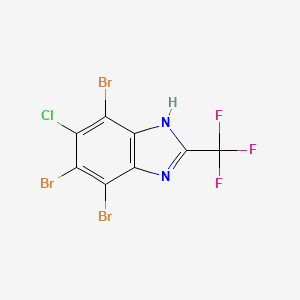
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
